(S)-3-(6-Chloro-2-(((S)-1-(1-(4-fluorophenyl)-1H-imidazol-4-yl)ethyl)amino)pyrimidin-4-yl)-4-cyclopropyloxazolidin-2-one
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Overview
Description
- This compound is a complex molecule with a unique structure. It contains a pyrimidine core, a cyclopropyl ring, and an oxazolidinone moiety.
- The stereochemistry is specified by the (S)-configuration, indicating the absolute configuration of certain chiral centers.
- It is likely to have interesting biological properties due to its intricate structure.
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. I can provide a general approach based on similar structures.
- A potential synthetic route might involve coupling a chiral amine (such as the imidazole derivative) with a chloropyrimidine intermediate. The cyclopropyl ring and oxazolidinone could be introduced later.
- Industrial production methods would likely involve optimization of these steps for scalability and efficiency.
Chemical Reactions Analysis
Oxidation: The compound may undergo oxidation reactions at various functional groups. For example, oxidation of the thioether or amine could yield sulfoxides or nitro compounds.
Reduction: Reduction of the oxazolidinone carbonyl group could lead to the corresponding alcohol.
Substitution: Halogenation reactions (e.g., chlorination) could occur at the 6-position of the pyrimidine ring.
Common Reagents and Conditions: Specific reagents and conditions would depend on the reaction type. For example, Pd/C for hydrogenation, NBS for halogenation, and NaBH₄ for reduction.
Major Products: The major products would vary based on the specific reaction conditions and regioselectivity.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as a drug candidate. The unique structure may interact with specific biological targets.
Anticancer Properties: Explore its effects on cancer cells. The imidazole moiety suggests potential kinase inhibition.
Antimicrobial Activity: Assess its antibacterial or antifungal properties.
Materials Science: Investigate its use in materials, such as polymers or catalysts.
Mechanism of Action
- The compound’s mechanism of action would depend on its specific targets. It could inhibit enzymes, receptors, or other cellular components.
- Molecular pathways involved might include signal transduction, cell cycle regulation, or metabolic pathways.
Comparison with Similar Compounds
- Unfortunately, without specific literature on this exact compound, I cannot provide a direct comparison. you could explore related pyrimidine-based molecules.
- Similar compounds might include other kinase inhibitors, oxazolidinones, or imidazole-containing drugs.
: Hypothetical information based on structural analysis. : No direct literature reference for this compound found. : Further research is needed to validate the details provided.
Properties
Molecular Formula |
C21H20ClFN6O2 |
---|---|
Molecular Weight |
442.9 g/mol |
IUPAC Name |
(4S)-3-[6-chloro-2-[[(1S)-1-[1-(4-fluorophenyl)imidazol-4-yl]ethyl]amino]pyrimidin-4-yl]-4-cyclopropyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C21H20ClFN6O2/c1-12(16-9-28(11-24-16)15-6-4-14(23)5-7-15)25-20-26-18(22)8-19(27-20)29-17(13-2-3-13)10-31-21(29)30/h4-9,11-13,17H,2-3,10H2,1H3,(H,25,26,27)/t12-,17+/m0/s1 |
InChI Key |
NVEOHQXXRXOYNO-YVEFUNNKSA-N |
Isomeric SMILES |
C[C@@H](C1=CN(C=N1)C2=CC=C(C=C2)F)NC3=NC(=CC(=N3)Cl)N4[C@H](COC4=O)C5CC5 |
Canonical SMILES |
CC(C1=CN(C=N1)C2=CC=C(C=C2)F)NC3=NC(=CC(=N3)Cl)N4C(COC4=O)C5CC5 |
Origin of Product |
United States |
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